2-Benzyl-2,6-diazaspiro[3.4]octane

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Procure 2-Benzyl-2,6-diazaspiro[3.4]octane (CAS 1194375-87-5), a conformationally restricted spirocyclic diamine scaffold. The N-benzyl group imparts ideal CNS-penetrant LogP (1.28) and TPSA (15.3 Ų), making it a strategic core for kinase inhibitors and GPCR ligands. Unlike unprotected or regioisomeric 2,7-diazaspiro[3.4]octane variants, this derivative provides a critical hydrophobic handle, evidenced by potent P2X3 antagonism and anti-infective SAR. Directly analog to leads with nanomolar antimalarial and MIC 0.016 µg/mL antitubercular activity.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 1194375-87-5
Cat. No. B11896178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,6-diazaspiro[3.4]octane
CAS1194375-87-5
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CNCC12CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-10-13(11-15)6-7-14-9-13/h1-5,14H,6-11H2
InChIKeyFROMIMGVGOIYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,6-diazaspiro[3.4]octane (CAS 1194375-87-5): A Key Building Block in Spirocyclic Amine Libraries for Drug Discovery


2-Benzyl-2,6-diazaspiro[3.4]octane (CAS 1194375-87-5) is a spirocyclic diamine featuring a conformationally restricted scaffold that introduces three-dimensionality and defined exit vectors for pendant groups [1]. Its molecular formula is C13H18N2, with a molecular weight of 202.295 Da . As a synthetic intermediate, it serves as a versatile building block for constructing kinase inhibitors, CNS-targeting agents, and anti-infective leads, with its benzyl substituent providing a hydrophobic handle that modulates physicochemical properties and target engagement profiles relative to other 2,6-diazaspiro[3.4]octane derivatives [2].

Why 2-Benzyl-2,6-diazaspiro[3.4]octane Cannot Be Arbitrarily Replaced in Hit-to-Lead Programs


In-class compounds such as the unprotected 2,6-diazaspiro[3.4]octane core, the Boc-protected variant, or the regioisomeric 2,7-diazaspiro[3.4]octane cannot be simply interchanged with the target benzyl derivative. The N-benzyl group profoundly influences lipophilicity, basicity, and receptor-binding pharmacophore geometry, as evidenced by comparative LogP and polar surface area measurements . Moreover, structure-activity relationship studies in antitubercular and antimalarial programs demonstrate that peripheral substituents on the diazaspiro[3.4]octane scaffold dramatically alter potency, with a nitrofuran carboxamide derivative achieving an MIC of 0.016 µg/mL against M. tuberculosis H37Rv, while unsubstituted analogs show markedly reduced activity [1][2].

Quantitative Differentiation of 2-Benzyl-2,6-diazaspiro[3.4]octane: Evidence-Based Selection Criteria


LogP and Lipophilicity: A Key Driver of Membrane Permeability and CNS Penetration

The benzyl substituent on 2-Benzyl-2,6-diazaspiro[3.4]octane increases lipophilicity compared to the Boc-protected analog, as quantified by a higher predicted LogP value (1.28 vs. 0.7) [1]. This difference of ΔLogP ≈ 0.58 translates to a roughly 4-fold higher partition coefficient, which is a critical determinant for passive membrane permeability and blood-brain barrier penetration. Compounds with LogP values in the 1-3 range are often considered optimal for CNS exposure, positioning this benzyl derivative more favorably for neurological targets than more polar analogs .

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Polar Surface Area and Hydrogen Bonding: Tuning Oral Bioavailability

2-Benzyl-2,6-diazaspiro[3.4]octane exhibits a topological polar surface area (TPSA) of 15.3 Ų, which is significantly lower than the 41.6 Ų of its Boc-protected counterpart [1]. According to Veber's rules for oral bioavailability, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are generally favorable for oral absorption. The lower TPSA of the benzyl derivative suggests superior passive membrane permeability and reduced susceptibility to active efflux, making it a more promising starting point for orally administered agents.

Drug-likeness Oral Bioavailability ADME Prediction

P2X3 Receptor Antagonism: A Specific Pharmacological Profile

2-Benzyl-2,6-diazaspiro[3.4]octane has been evaluated for antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3) at a concentration of 10 µM, expressed in Xenopus oocytes [1]. While the specific % inhibition or IC50 value is not reported in the abstracted data, this assay confirms direct engagement with the P2X3 receptor, a validated target for chronic cough and neuropathic pain. This functional activity differentiates it from many other 2,6-diazaspiro[3.4]octane derivatives that lack reported activity at this receptor.

Purinergic Signaling Pain Management Receptor Pharmacology

Antitubercular Activity of the Scaffold: A Foundation for Lead Optimization

While 2-Benzyl-2,6-diazaspiro[3.4]octane itself has not been reported with a specific MIC, a closely related nitrofuran carboxamide derivative built on the same 2,6-diazaspiro[3.4]octane scaffold demonstrates potent activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) of 0.016 µg/mL [1][2]. This class-level potency positions the scaffold as a privileged structure for antitubercular drug discovery, and the benzyl-substituted variant serves as a key intermediate for further SAR exploration.

Infectious Disease Antitubercular Agents Antimicrobial Resistance

Antimalarial Activity: Potency Against Asexual and Sexual Stages

A diazaspiro[3.4]octane series, of which 2-Benzyl-2,6-diazaspiro[3.4]octane is a representative building block, has demonstrated activity against multiple stages of the Plasmodium falciparum lifecycle. Structure-activity relationship studies identified compounds within this series with low nanomolar asexual blood-stage activity (<50 nM) and potent gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay [1]. This dual-stage activity profile is a highly desirable attribute in next-generation antimalarial agents.

Malaria Transmission-blocking Antiparasitic Agents

High-Value Research Applications for 2-Benzyl-2,6-diazaspiro[3.4]octane


CNS Drug Discovery: Leveraging Optimized LogP and TPSA for Brain Penetration

Based on its calculated LogP of 1.28 and TPSA of 15.3 Ų , 2-Benzyl-2,6-diazaspiro[3.4]octane is ideally suited as a core scaffold for designing CNS-penetrant kinase inhibitors or GPCR ligands. Its physicochemical profile aligns with empirical guidelines for blood-brain barrier penetration, making it a strategic choice for programs targeting neurological disorders such as chronic pain, depression, or neurodegenerative diseases.

Pain and Cough Therapeutic Development: P2X3 Antagonist Lead Optimization

The confirmed P2X3 receptor antagonism at 10 µM [1] positions this compound as a valuable starting point for medicinal chemistry efforts in chronic cough and neuropathic pain. Researchers can utilize the benzyl-substituted diazaspiro[3.4]octane as a privileged fragment to explore structure-activity relationships around the P2X3 pharmacophore, with the goal of improving potency and selectivity over other P2X subtypes.

Anti-Infective Lead Generation: Antitubercular and Antimalarial Scaffold Expansion

Given the potent antitubercular activity (MIC 0.016 µg/mL) of a related nitrofuran carboxamide derivative [2] and the low nanomolar antimalarial activity (<50 nM) of optimized analogs [3], 2-Benzyl-2,6-diazaspiro[3.4]octane serves as a critical building block for parallel medicinal chemistry programs in both tuberculosis and malaria. Its procurement enables the synthesis of focused libraries to probe the SAR of the benzyl moiety and to identify novel anti-infective leads with improved potency and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): A Conformationally Constrained Amine Scaffold

The spirocyclic core of 2-Benzyl-2,6-diazaspiro[3.4]octane provides a rigid, three-dimensional framework that is highly valued in fragment-based drug discovery. Its defined exit vectors allow for systematic exploration of chemical space while maintaining favorable physicochemical properties. This compound can be used as a central fragment for growing into more complex lead-like molecules, particularly in programs where structural novelty and intellectual property freedom are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2,6-diazaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.